Terbinafine-d7 HCl
CAS No.: 1185240-27-0
Cat. No.: VC0196515
Molecular Formula: C21H18ND7·HCl
Molecular Weight: 334.93
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1185240-27-0 |
---|---|
Molecular Formula | C21H18ND7·HCl |
Molecular Weight | 334.93 |
IUPAC Name | N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride |
Standard InChI | InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; |
SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Appearance | White to Off-White Solid |
Melting Point | 198-202 °C |
Chemical Properties and Structure
Terbinafine-d7 Hydrochloride possesses specific chemical characteristics that define its utility as an analytical standard. The compound is characterized by the following properties:
The compound contains deuterium atoms replacing seven hydrogen atoms in the naphthalene ring, creating a mass difference that enables clear differentiation from non-deuterated terbinafine during mass spectrometric analysis . The mechanism of action mirrors that of conventional terbinafine, involving the inhibition of squalene epoxidase, an essential enzyme in fungal ergosterol biosynthesis .
Synonyms and Alternative Designations
Terbinafine-d7 Hydrochloride is known by several alternative designations in scientific literature and commercial catalogs:
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(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine-D7 HCl
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N-[(2E)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine-d7
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Bramazil-d7
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Bramizil-d7
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Lamisil-d7
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Muzonal-d7
These alternative designations may appear in various research publications and commercial catalogs, reflecting the compound's widespread use in different scientific contexts.
Analytical Applications
Mass Spectrometry Applications
Terbinafine-d7 Hydrochloride demonstrates exceptional utility in mass spectrometry applications. When used as an internal standard in LC-MS/MS and UPLC-MS/MS methods, it exhibits characteristic ion transitions that differ predictably from those of non-deuterated terbinafine.
These distinct ion transitions enable simultaneous monitoring of both the analyte and internal standard, facilitating accurate quantification even in complex biological matrices . The mass shift of approximately 7 Da corresponds to the seven deuterium atoms incorporated into the molecule, providing clear separation of signals during mass spectrometric analysis.
Chromatographic Methods
Research has successfully employed Terbinafine-d7 Hydrochloride in various chromatographic methods for the quantification of terbinafine in human plasma. These methods include:
These methods demonstrate excellent performance characteristics, including good linearity, precision, and accuracy. The UPLC-MS/MS approach offers advantages such as higher sensitivity, reduced plasma volume requirements, and shorter analysis times .
Sample Preparation Techniques
Different sample preparation techniques have been developed for the extraction of terbinafine and Terbinafine-d7 from human plasma:
Technique | Solvent/Reagent | Sample Volume | Recovery | Reference |
---|---|---|---|---|
Liquid-liquid extraction | Ethyl acetate–n-hexane (80:20, v/v) | 100 μL | Not specified | |
Protein precipitation | Acetonitrile | Not specified | Not specified |
Both techniques have demonstrated acceptable performance for the simultaneous extraction of terbinafine and its deuterated internal standard. The choice between these methods depends on factors such as required sensitivity, available sample volume, and laboratory capabilities.
Method Validation Parameters
Analytical methods utilizing Terbinafine-d7 Hydrochloride as an internal standard have been rigorously validated according to regulatory guidelines. Key validation parameters include:
These validation parameters demonstrate that methods employing Terbinafine-d7 Hydrochloride meet regulatory requirements for bioanalytical method validation, ensuring reliable results for research and clinical applications.
Bioequivalence Study Applications
Terbinafine-d7 Hydrochloride has been successfully applied in bioequivalence studies comparing different formulations of terbinafine. These studies evaluate whether different drug products deliver the same amount of active ingredient at the same rate and extent.
The high sensitivity and specificity of methods using Terbinafine-d7 Hydrochloride enable accurate plasma concentration determinations, which are essential for establishing bioequivalence between test and reference formulations .
These commercial preparations are typically intended for use as analytical standards in research laboratories conducting quantitative analysis of terbinafine in various matrices.
Future Research Directions
While current applications of Terbinafine-d7 Hydrochloride focus primarily on bioequivalence studies and pharmacokinetic research, several promising research directions can be identified:
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Development of more sensitive analytical methods with lower detection limits for trace analysis in environmental samples
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Application in metabolomics studies to better understand terbinafine metabolism and potential drug interactions
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Investigation of alternative sample preparation techniques to improve extraction efficiency and recovery
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Expansion of analytical methods to additional biological matrices beyond plasma, such as tissues, hair, and nails
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